1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo-
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Overview
Description
1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- is a chemical compound belonging to the benzopyran family, which is a class of organic compounds characterized by a fused benzene and pyran ring structure[_{{{CITATION{{{_1{Unexpected Formation of 4- (1-Carbamoyl-3-oxo-1,3-dihydro-2 ... - MDPI
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as benzopyran derivatives and propylamine.
Reaction Conditions: The reaction conditions include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic properties and used in drug discovery and development.
Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-2-Benzopyran-4-carboxamide, N,N-dipropyl-1-oxo- can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share a similar benzopyran structure but differ in their functional groups and substituents.
Phthalide-carboxamide derivatives: These compounds have a similar core structure but may have different substituents and functional groups.
Properties
CAS No. |
148581-57-1 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-oxo-N,N-dipropylisochromene-4-carboxamide |
InChI |
InChI=1S/C16H19NO3/c1-3-9-17(10-4-2)15(18)14-11-20-16(19)13-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
POAOUYUGEZTXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=COC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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